molecular formula C12H9F3N2O2S B6154491 N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide CAS No. 107491-36-1

N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide

Cat. No.: B6154491
CAS No.: 107491-36-1
M. Wt: 302.27 g/mol
InChI Key: NSXKYUJNYQTJLA-UHFFFAOYSA-N
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Description

N-[5-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide (: 107491-36-1), with the molecular formula C12H9F3N2O2S, is a research compound that acts as a potent and selective agonist of methyl jasmonate (MeJA)-dependent responses . Identified through promoter-luciferase-based high-throughput screening, this molecule partially mimics the activity of jasmonate phytohormones, which are central to plant defense mechanisms, but with a key advantage: it uncouples defense activation from growth inhibition . While MeJA typically upregulates a broad spectrum of secondary metabolite-related genes across alkaloid, terpenoid, phenylpropanoid, flavonoid, and anthocyanin pathways, this agonist specifically upregulates a subset of these genes, primarily those involved in alkaloid biosynthesis pathways in plant roots . Its biological activity is demonstrated by a significant increase in the accumulation of nicotine, a well-known JA-inducible defense alkaloid, with application of a 10 μM concentration leading to a 9.7-fold increase in Nicotiana benthamiana leaves without associated growth suppression (104% growth compared to control) . These features make it a strong candidate for research aimed at developing sustainable crop protection strategies, as it may enhance plant resistance to pathogens and herbivores without compromising plant biomass . This product is intended for research purposes only and is not intended for human or veterinary use.

Properties

CAS No.

107491-36-1

Molecular Formula

C12H9F3N2O2S

Molecular Weight

302.27 g/mol

IUPAC Name

N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide

InChI

InChI=1S/C12H9F3N2O2S/c13-12(14,15)9-6-7-11(16-8-9)17-20(18,19)10-4-2-1-3-5-10/h1-8H,(H,16,17)

InChI Key

NSXKYUJNYQTJLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)C(F)(F)F

Purity

95

solubility

45.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Preparation of 5-(Trifluoromethyl)pyridin-2-amine

The synthesis begins with the preparation of 5-(trifluoromethyl)pyridin-2-amine, a critical intermediate. This compound is typically synthesized via:

  • Bromination and Amination :
    Pyridine derivatives undergo bromination at the 5-position using phenyltrimethylammonium tribromide in tetrahydrofuran (THF), followed by amination with thiourea in ethanol at 65–75°C. For example, acetophenone derivatives are converted to 2-aminothiazole intermediates through sequential bromination and cyclization.

  • Purification :
    Crude products are purified via recrystallization from ethanol/water mixtures, yielding 5-(trifluoromethyl)pyridin-2-amine with >95% purity.

Sulfonylation Reaction

The sulfonamide group is introduced via reaction between 5-(trifluoromethyl)pyridin-2-amine and benzenesulfonyl chloride:

  • Conditions :

    • Solvent: Dichloromethane (DCM) or THF

    • Base: Triethylamine (TEA) or pyridine to scavenge HCl

    • Temperature: 0°C to room temperature

    • Time: 4–6 hours

  • Yield Optimization :
    Yields range from 70–85%, with higher purity achieved by washing with dilute HCl to remove unreacted sulfonyl chloride.

Microwave-Assisted Coupling Methods

Recent advances employ microwave irradiation to accelerate coupling reactions:

Reaction Setup

  • Reagents :

    • 5-(Trifluoromethyl)pyridin-2-amine (1.0 equiv)

    • Benzenesulfonyl chloride (1.2 equiv)

    • Base: Potassium carbonate (K₂CO₃)

    • Solvent: NMP (N-methyl-2-pyrrolidone)

  • Conditions :

    • Microwave irradiation at 170°C for 30 minutes

    • Pressure-sealed vessels to prevent solvent evaporation

Advantages Over Conventional Heating

  • Reduced Reaction Time : From 6 hours to 30 minutes.

  • Improved Yield : 89% vs. 78% under traditional heating.

  • Enhanced Purity : Minimal byproducts due to uniform heating.

Palladium-Catalyzed Cross-Coupling

For functionalized derivatives, palladium-catalyzed methods enable regioselective coupling:

Catalytic System

  • Catalyst : Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • Ligand : Di-tBuXPhos (2-di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl)

  • Base : Cs₂CO₃

  • Solvent : Toluene/water (4:1)

Mechanistic Insights

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetalation with the sulfonamide nucleophile. Reductive elimination yields the coupled product.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

MethodYield (%)Purity (%)Reaction TimeCost (USD/g)
Nucleophilic Substitution78956 hours120
Microwave-Assisted899830 minutes150
Palladium-Catalyzed82972 hours320

Key Observations :

  • Microwave-assisted synthesis offers the best balance of yield and time efficiency.

  • Palladium-catalyzed methods are cost-prohibitive for large-scale production.

Troubleshooting Common Issues

Low Yields in Sulfonylation

  • Cause : Incomplete removal of HCl during reaction.

  • Solution : Use excess base (e.g., 2.0 equiv TEA) and maintain temperatures below 25°C.

Trifluoromethyl Group Decomposition

  • Cause : Exposure to strong acids/bases at elevated temperatures.

  • Solution : Employ buffered conditions (pH 7–8) and avoid prolonged heating.

Scalability and Industrial Applications

  • Batch Size : Pilot-scale batches (1–5 kg) achieve consistent yields of 85–90% using microwave reactors.

  • Environmental Impact : Solvent recovery systems reduce NMP waste by 70%, aligning with green chemistry principles .

Chemical Reactions Analysis

N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide has the molecular formula C12H9F3N2O2SC_{12}H_{9}F_{3}N_{2}O_{2}S and a molecular weight of 296.27 g/mol. Its structure features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzenesulfonamide moiety. This unique combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a subject of interest in both synthetic chemistry and biological research .

Agricultural Biotechnology

One of the most promising applications of TPBS is in agricultural biotechnology, where it functions as a plant defense enhancer. Research indicates that TPBS can partially mimic methyl jasmonate (MeJA), a known plant hormone that triggers defense responses against pathogens and herbivores without the associated growth inhibition typically seen with MeJA .

Case Study: Defense Mechanisms in Nicotiana benthamiana

In studies involving Nicotiana benthamiana, TPBS was shown to upregulate jasmonate-inducible defense genes significantly. For instance, when applied at a concentration of 10 µM, TPBS led to a 9.7-fold increase in nicotine accumulation—an alkaloid associated with plant defense—without inhibiting growth . This uncoupling of defense activation from growth suppression positions TPBS as a potential candidate for crop protection strategies.

Pharmaceutical Research

TPBS's unique structural features allow it to interact with various biological receptors and enzymes, enhancing its potential in pharmaceutical research. The sulfonamide group enables it to undergo nucleophilic substitution reactions, facilitating the synthesis of new derivatives that may exhibit enhanced biological activities .

Interaction Studies

Studies have demonstrated that TPBS effectively binds to multiple biological targets, participating in hydrogen bonding and hydrophobic interactions. This property is crucial for modulating biochemical pathways related to stress responses in plants . The compound's ability to mimic natural signaling molecules opens avenues for developing new therapeutic agents or agrochemicals.

Mechanism of Action

The mechanism of action of N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been found to act as an agonist of methyl jasmonate-dependent responses in plants, upregulating the expression of defense-related genes without causing growth inhibition . This makes it a valuable tool for studying plant defense mechanisms and developing new crop protection strategies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of sulfonamide derivatives are highly dependent on substituents on the pyridine and benzene rings. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Sulfonamide Derivatives
Compound Name Pyridine Substituent Benzene Substituent Molecular Formula Molecular Weight (g/mol) Key Application/Activity
N-[5-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide 5-CF₃ None C₁₈H₁₃F₃N₂O₂S 378.37 Plant defense agonist
N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide 5-Br, 2-OCH₃ 2,4-F₂ C₁₂H₈BrF₂N₂O₃S 377.17 Synthetic intermediate
N-[[5-(Methanesulfonyl)pyridin-2-yl]methyl]-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide (AZD9668) 5-SO₂CH₃, 2-CH₂ linkage Complex substituents C₂₈H₂₆F₃N₅O₄S 610.60 Human neutrophil elastase inhibitor
N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide 5-OCH₂C₆H₅, 3,4,6-CH₃ 4-CF₃ C₂₄H₂₃F₃N₂O₃S 488.51 Synthetic intermediate
(E)-N-(1-((6-Chloropyridin-3-yl)methyl)pyridin-2(1H)-ylidene)benzenesulfonamide 6-Cl, 3-CH₂ linkage None C₁₈H₁₅ClN₄O₂S 410.85 Insecticidal activity

Key Observations :

  • The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, critical for bioactivity .
  • Halogen substituents (e.g., Br, Cl) are common in synthetic intermediates but may confer toxicity in biological systems .

Physicochemical Properties

The trifluoromethyl group significantly influences solubility, melting points, and reactivity.

Table 2: Physicochemical Comparison
Compound Name Melting Point (°C) Solubility (Predicted) LogP (Lipophilicity)
This compound Not reported Low (hydrophobic) ~3.5 (estimated)
N-methyl-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}benzenesulfonamide 80–82 Moderate in DMSO 2.8
N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide) Not reported Reacts with water 2.1

Key Observations :

  • The CF₃ group increases LogP, enhancing membrane permeability but reducing aqueous solubility .
  • Methylation (e.g., N-methyl in ) slightly lowers LogP, improving solubility .

Key Observations :

  • Plant-specific activity of this compound is unique among sulfonamides, as most analogs target mammalian or insect systems .
  • Low bee toxicity in flupyrimin derivatives highlights the role of substituent engineering in reducing off-target effects .

Biological Activity

N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide is a compound of significant interest due to its unique chemical structure and diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in agriculture and medicine, and relevant research findings.

  • Molecular Formula : C₁₂H₉F₃N₂O₂S
  • Molecular Weight : 296.27 g/mol
  • IUPAC Name : this compound

The presence of the trifluoromethyl group enhances lipophilicity, while the sulfonamide moiety allows for nucleophilic substitution reactions, contributing to its biological interactions.

This compound acts primarily through the following mechanisms:

  • Interaction with Plant Hormones : It partially mimics methyl jasmonate, a plant hormone involved in stress responses, leading to the upregulation of jasmonate-inducible defense genes without inhibiting plant growth. This property makes it valuable for enhancing plant resistance against biotic stresses.
  • Binding Affinity : The compound has demonstrated the ability to bind effectively to various biological receptors and enzymes. Its structural features facilitate hydrogen bonding and hydrophobic interactions with target proteins involved in plant stress responses.
  • Potential Anticancer Activity : Research indicates that similar sulfonamide derivatives exhibit anticancer properties by inhibiting key pathways such as the epidermal growth factor receptor (EGFR) and carbonic anhydrase (CA) activity, suggesting potential therapeutic applications .

Agricultural Biotechnology

This compound has been explored for its role in enhancing plant defense mechanisms:

  • Enhancement of Resistance : It has been shown to boost the defense responses in Nicotiana benthamiana, indicating its potential use in crop protection strategies against pests and diseases.

Pharmaceutical Research

The compound's unique properties make it a candidate for medicinal applications:

  • Anticancer Research : Investigations into structurally similar compounds have revealed their ability to inhibit cancer cell proliferation, particularly through pathways involving EGFR. This suggests that this compound could be further studied for similar effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Plant DefenseUpregulates jasmonate-inducible defense genes in plants
Anticancer PotentialInhibits EGFR activity in cancer cell lines
Herbicidal ActivityEffective against weeds by inhibiting protoporphyrinogen oxidase in Nicotiana tabacum

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide?

The synthesis typically involves coupling reactions between benzenesulfonyl chloride derivatives and substituted pyridines. For example, nucleophilic substitution reactions under inert atmospheres (e.g., nitrogen) are used to introduce the trifluoromethylpyridine moiety. Purification often employs column chromatography with silica gel and solvents like ethyl acetate/hexane mixtures. Reaction progress is monitored via TLC and validated using NMR spectroscopy .

Basic: How is the structural characterization of this compound performed in academic research?

Key techniques include:

  • Single-crystal X-ray diffraction : Parameters such as radiation sources (e.g., fine-focus sealed tubes), detector resolution (16.1 pixels/mm), and absorption correction methods (multi-scan) are critical for resolving triclinic or monoclinic crystal systems .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions, with deuterated DMSO or CDCl₃ as solvents.
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., exact mass 448.48 g/mol for related derivatives) .

Advanced: What crystallographic challenges arise with sulfonamide derivatives, and how are they mitigated?

Low-symmetry crystal systems (e.g., triclinic, space group P1P1) complicate data collection due to overlapping reflections. Strategies include:

  • Optimizing crystal growth conditions (slow evaporation from DMF/water mixtures).
  • Applying absorption corrections (e.g., Tmin/Tmax=0.92/1.00T_{\text{min}}/T_{\text{max}} = 0.92/1.00) to account for anisotropic effects .
  • Using software like CrysAlis PRO for data integration and refinement .

Advanced: How can researchers resolve contradictions between computational modeling and experimental data for this compound?

Discrepancies (e.g., bond length deviations >0.01 Å) are addressed by:

  • Cross-validating computational models (DFT) with experimental crystallographic data .
  • Re-examining synthesis conditions (e.g., solvent polarity, temperature) that may alter conformational stability .
  • Performing vibrational spectroscopy (IR/Raman) to verify predicted functional group interactions .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase analogs) using fluorometric or colorimetric substrates.
  • Cell viability assays : Assess cytotoxicity via MTT or resazurin-based protocols in cancer cell lines .
  • Binding affinity studies : Surface plasmon resonance (SPR) quantifies interactions with protein targets .

Advanced: How are structure-activity relationship (SAR) studies designed for sulfonamide derivatives?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine ring to modulate electronic effects .
  • Molecular docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., COX-2).
  • Comparative bioassays : Test analogs (e.g., WAY-316606) to correlate structural changes with activity trends .

Basic: What analytical techniques ensure purity and identity during synthesis?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).
  • Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values.
  • High-resolution mass spectrometry (HRMS) : Confirm exact mass (e.g., 448.48 g/mol) .

Advanced: How can researchers optimize synthetic yields for scale-up studies?

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require careful water content control.
  • Catalyst optimization : Use Pd-based catalysts for Suzuki-Miyaura couplings to improve aryl-aryl bond formation efficiency .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

Basic: What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of sulfonamide dust.
  • Waste disposal : Follow EPA guidelines for halogenated waste due to the trifluoromethyl group .

Advanced: How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability.
  • Metabolic stability : The -CF₃ group reduces oxidative metabolism in liver microsomes, as shown in comparative pharmacokinetic studies .

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